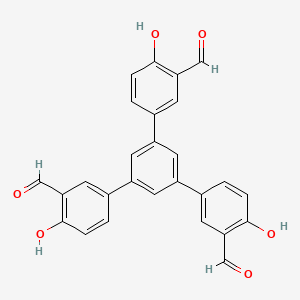
1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is an organic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . It is characterized by a benzene core substituted with three hydroxy and formyl groups at the 4’ and 5’ positions, respectively. This compound is known for its high melting point (>300°C) and predicted boiling point of 619.5±55.0°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with a formylating agent under specific conditions . The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Primary alcohols
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene involves its ability to form hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into ordered structures, which are crucial for its applications in COFs and MOFs . The hydroxy and formyl groups play a significant role in these interactions, allowing the compound to act as a versatile ligand in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the hydroxy groups.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of hydroxy and formyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Features carboxyl groups instead of formyl groups.
Uniqueness
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is unique due to the presence of both hydroxy and formyl groups, which provide it with distinct chemical reactivity and the ability to form complex structures through hydrogen bonding and π-π interactions . This makes it particularly valuable in the synthesis of advanced materials and coordination compounds .
Propiedades
Fórmula molecular |
C27H18O6 |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
5-[3,5-bis(3-formyl-4-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O6/c28-13-22-7-16(1-4-25(22)31)19-10-20(17-2-5-26(32)23(8-17)14-29)12-21(11-19)18-3-6-27(33)24(9-18)15-30/h1-15,31-33H |
Clave InChI |
KPOWNIMTMAZCNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















